(E)-3,5,4'-Tribenzyloxystilbene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

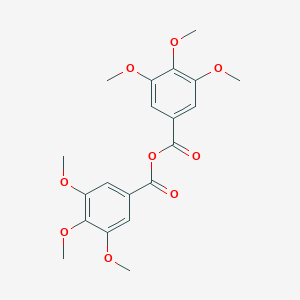

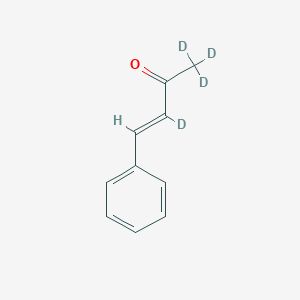

(E)-3,5,4'-Tribenzyloxystilbene is a derivative of stilbene, a compound characterized by a 1,2-diphenylethylene core structure. While the specific compound (E)-3,5,4'-Tribenzyloxystilbene is not directly mentioned in the provided papers, the synthesis and structural analysis of similar stilbene derivatives can offer insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of stilbene derivatives often involves the condensation of an aldehyde with a suitable compound containing a vinyl group. For instance, the synthesis of (E)-4'-amino-3,4,5-trimethoxystilbene was achieved through the condensation of 3,4,5-trimethoxybenzaldehyde and p-nitrotoluene under solvent-free conditions, followed by the reduction of the nitro group . This method suggests that a similar approach could be used for synthesizing (E)-3,5,4'-Tribenzyloxystilbene, starting with the appropriate benzaldehyde derivative and a benzyl-containing compound.

Molecular Structure Analysis

The molecular structure of stilbene derivatives is often planar or nearly planar, as observed in the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate . This planarity is due to the conjugated system within the stilbene core, which allows for delocalization of electrons. The coplanarity of the carbon and oxygen atoms in the molecule contributes to the stability of the structure and may influence the chemical reactivity of the compound.

Chemical Reactions Analysis

Stilbene derivatives can participate in various chemical reactions, primarily due to their conjugated double bond system. The reactivity of such compounds can be influenced by substituents on the phenyl rings. Although the papers provided do not detail reactions specific to (E)-3,5,4'-Tribenzyloxystilbene, the reactivity of similar compounds, such as the highly delocalized triplet carbene described in paper , suggests that (E)-3,5,4'-Tribenzyloxystilbene could undergo reactions typical of vinyl groups, such as additions or cycloadditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of stilbene derivatives are closely related to their molecular structure. The planarity and conjugation within the molecule can lead to specific optical properties, such as UV absorption, which is a characteristic feature of stilbenes. The presence of substituents like methoxy or amino groups can further modify these properties, influencing solubility, melting points, and reactivity . The intermolecular interactions, such as hydrogen bonding and C-H···π interactions, can affect the crystal packing and, consequently, the solid-state properties of these compounds .

Scientific Research Applications

Anti-Mitotic Properties

(E)-3,5,4'-Tribenzyloxystilbene has shown significant anti-mitotic properties. A study on a human colon cancer cell line (Caco-2) demonstrated that growth was completely arrested at an added 0.4 μM level of its isomer (Z)-3,5,4'-Trimethoxystilbene, which is more active than resveratrol and inhibits tubulin polymerization in a dose-dependent manner (Chabert, Fougerousse, & Brouillard, 2006).

Absorption and Bioavailability

(E)-3,5,4'-Tribenzyloxystilbene's absorption across biological membranes can be improved by complexation with beta-cyclodextrins. This enhances cell membrane permeability, which is crucial for its biological activities, including anti-neoplastic, antiallergic, and anti-angiogenic activities (Sarpietro et al., 2010).

Pharmacokinetic Studies

A validated analytical method for quantifying (E)-3,5,4'-Tribenzyloxystilbene in biological matrices, particularly rat plasma, has been developed. This advancement is crucial for pharmacokinetic studies and understanding the compound's distribution and metabolism (Ma et al., 2007).

Antiproliferative Activity

(E)-3,5,4'-Tribenzyloxystilbene and its isomers have demonstrated significant antiproliferative activity against various human cancer cell lines. Methylated analogues of resveratrol, including (E)-3,5,4'-Trimethoxystilbene, are more active than the natural lead in most bioassays, indicating their potential as anticancer agents (Cardile et al., 2007).

Molecular Devices and Complexation

(E)-3,5,4'-Tribenzyloxystilbene has been studied in the context of molecular devices and complexation. Its complexation with alpha-cyclodextrins and its interaction in binary complexes, demonstrating its potential in molecular device applications, have been explored (Lock et al., 2004).

properties

IUPAC Name |

1,3-bis(phenylmethoxy)-5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30O3/c1-4-10-29(11-5-1)25-36-33-20-18-28(19-21-33)16-17-32-22-34(37-26-30-12-6-2-7-13-30)24-35(23-32)38-27-31-14-8-3-9-15-31/h1-24H,25-27H2/b17-16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTQLVRXOUFTAQ-WUKNDPDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3,5,4'-Tribenzyloxystilbene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)

![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)

![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)

![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)

![2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B156485.png)